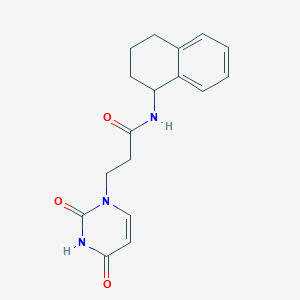
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Topoisomerase II Inhibitory Activity
Gomez-Monterrey et al. (2011) studied acyl derivatives related to the dihydronaphtho[2,3-b]thiophen-4,9-dione system for cytotoxicity and topoisomerase II inhibitory activity. These derivatives, specifically 11m and 11p, showed high efficacy in resistant cell lines to treatment with doxorubicin, including melanoma, ovarian, and glioblastoma human cell lines. These compounds inhibit topoisomerase II mediated relaxation of DNA and have shown potential in modulating small heat shock proteins and cardiotoxic effects. This study suggests significant implications for cancer research and treatment (Gomez-Monterrey et al., 2011).
Herbicidal Activity
Liu et al. (2008) synthesized a compound related to the title compound, which demonstrated effective herbicidal activity. This compound was synthesized with bromine as a cyclic reagent and was found to be potent in controlling certain weeds. This suggests a potential application of similar compounds in agriculture, particularly in weed control (Liu et al., 2008).
Antimicrobial Activity
Voskienė et al. (2011) synthesized mono- and disubstituted derivatives of the title compound and tested them for antimicrobial activity. The study showed that these compounds exhibit good antimicrobial activity against various microorganisms, including Staphylococcus aureus and Mycobacterium luteum. This finding highlights the potential for these compounds in the development of new antimicrobial agents (Voskienė et al., 2011).
Biological Evaluation for Cancer Treatment
Kumar et al. (2019) evaluated 1,4-Naphthoquinones, which are structurally similar to the title compound, for their bioactivity. They found that these compounds have significant cytotoxicity against cancer cell lines and antioxidant activity. This suggests a potential role for similar compounds in the development of cancer treatments (Kumar et al., 2019).
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15(8-10-20-11-9-16(22)19-17(20)23)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,9,11,14H,3,5,7-8,10H2,(H,18,21)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMHBHNMMIYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

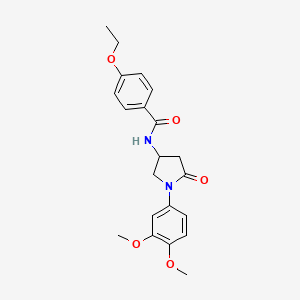

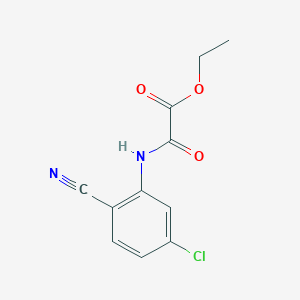

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)
![7-[(5-Chloropyrazin-2-yl)methyl]-3-methyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine](/img/structure/B2547278.png)
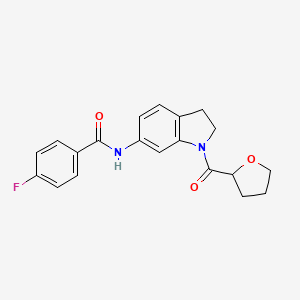
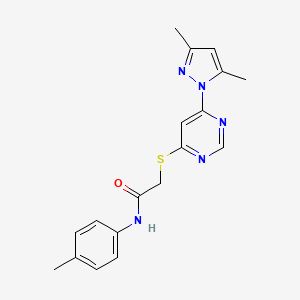
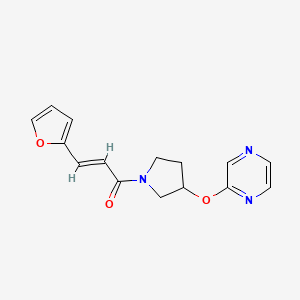

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)
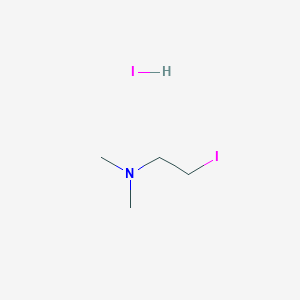
![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)